molecular formula C6H13NO3 B126529 (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL CAS No. 145215-31-2

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL

Cat. No.: B126529
CAS No.: 145215-31-2
M. Wt: 147.17 g/mol
InChI Key: MJWZLIPUTDAUDI-YFKPBYRVSA-N
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Description

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL involves its interaction with specific molecular targets. The dioxolane ring and hydroxylamine group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-METHYLAMINOALCHOL is unique due to the presence of both the dioxolane ring and the hydroxylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2)9-4-5(10-6)3-7-8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWZLIPUTDAUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621701
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145215-31-2
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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